Achiral Phenyl Dihydrouracil Scaffold vs. Glutarimide CRBN Ligands: Eliminating Racemization Risk in PROTAC Development
The phenyl dihydrouracil (PDHU) scaffold of 1-phenyldihydropyrimidine-2,4(1H,3H)-dione is constitutionally achiral (zero chiral centers), directly eliminating the racemization instability that hampers glutarimide-based CRBN ligands such as thalidomide, lenalidomide, and pomalidomide [1]. The PDHU core avoids the configurational lability of glutarimides while retaining a comparable CRBN binding pharmacophore; the parent PDHU compound exhibits a CRBN engagement IC₅₀ reported as similar to that of pomalidomide (literature pomalidomide CRBN IC₅₀ ≈ 3 μM in dose-dependent CRBN-DDB1 interaction assays) [1][2]. In a NanoBRET CRBN engagement assay in HEK293T cells, a closely related phenyl dihydrouracil derivative achieves an IC₅₀ of 1.10 nM, demonstrating that the achiral scaffold supports high-affinity binding when appropriately substituted [3]. This achirality eliminates the need for chiral separation during synthesis and removes the risk of differential degradation rates between enantiomers in biological media.
| Evidence Dimension | Molecular chirality (chiral center count) and racemization propensity |
|---|---|
| Target Compound Data | Zero chiral centers; constitutionally achiral phenyl dihydrouracil scaffold; no racemization possible under any pH or temperature condition |
| Comparator Or Baseline | Thalidomide, lenalidomide, pomalidomide: one chiral center each; documented racemization at physiological pH with half-lives ranging from 2–8 hours depending on substituent |
| Quantified Difference | Elimination of racemization: target compound interconversion rate = 0; glutarimide comparator interconversion rate > 0 (measurable t₁/₂). Binding affinity of parent PDHU comparable to pomalidomide (CRBN IC₅₀ ~3 μM range) |
| Conditions | Structural analysis by X-ray crystallography and chiral HPLC; CRBN binding assessed by fluorescence polarization and NanoBRET engagement assays |
Why This Matters
For PROTAC developers, an achiral CRBN-recruiting warhead eliminates enantiomeric impurity concerns, differential pharmacokinetics between enantiomers, and simplifies both analytical characterization and regulatory documentation.
- [1] Stadnichenko VO, Yakymchuk OV, Borysko PO, Tolstanova GM, Shyshlyk OS, Grygorenko OO. Investigation of the phenyl dihydrouracil molecules as CRBN ligands for the PROTAC development. Biopolym Cell. 2024;40(3):241. Available at: https://biopolymers.org.ua/content/40/3/241/ View Source
- [2] PeptideDB. Lenalidomide product database: dose‑dependent CRBN-DDB1 interaction with thalidomide, lenalidomide and pomalidomide, IC₅₀ values of ~30 μM, ~3 μM and ~3 μM respectively. Available at: https://www.peptidedb.com/ View Source
- [3] BindingDB Entry BDBM50630767 (CHEMBL5279477). IC₅₀ = 1.10 nM: Inhibition of N-terminal fused NanoLuc CRBN in HEK293T cells by NanoBRET CRBN engagement assay (phenyl dihydrouracil derivative). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50630767 View Source
